molecular formula C9H8N2O2S B1462593 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1096868-02-8

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1462593
M. Wt: 208.24 g/mol
InChI Key: BJUBKZBRKKYOHV-UHFFFAOYSA-N
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Description

The compound “4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring and a thiazole ring, both of which are heterocyclic compounds. The thiazole ring is substituted with a methyl group at the 2-position . The carboxylic acid group is attached to the 3-position of the pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and thiazole rings in separate steps, followed by the introduction of the carboxylic acid group. The methyl group could be introduced onto the thiazole ring using a suitable alkylating agent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, which are five-membered rings containing nitrogen and sulfur atoms, respectively. The carboxylic acid group would contribute to the polarity of the molecule .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The heterocyclic rings could also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Sigma-Aldrich provides a product named 4-{[(4-Methyl-1,3-thiazol-2-yl)thio]methyl}benzoic acid, which is a unique chemical used by early discovery researchers .
    • Method of Application : The specific methods of application or experimental procedures are not provided by the supplier .
    • Results or Outcomes : The supplier does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
  • Scientific Field: Medicinal Chemistry

    • Application : A series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for in vitro antimicrobial activity .
    • Method of Application : The specific methods of synthesis and evaluation are not detailed in the search results .
    • Results or Outcomes : The potential antimicrobial effect of the new compounds was observed mainly against Gram-positive bacteria .
  • Scientific Field: Organic Chemistry

    • Application : Sigma-Aldrich provides a product named 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, which is a unique chemical used by early discovery researchers .
    • Method of Application : The specific methods of application or experimental procedures are not provided by the supplier .
    • Results or Outcomes : The supplier does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
  • Scientific Field: Medicinal Chemistry

    • Application : Sigma-Aldrich provides a product named {[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid .
    • Method of Application : The specific methods of application or experimental procedures are not provided by the supplier .
    • Results or Outcomes : The supplier does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
  • Scientific Field: Organic Chemistry

    • Application : Sigma-Aldrich provides a product named 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, which is a unique chemical used by early discovery researchers .
    • Method of Application : The specific methods of application or experimental procedures are not provided by the supplier .
    • Results or Outcomes : The supplier does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .
  • Scientific Field: Medicinal Chemistry

    • Application : Sigma-Aldrich provides a product named {[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid .
    • Method of Application : The specific methods of application or experimental procedures are not provided by the supplier .
    • Results or Outcomes : The supplier does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-11-8(4-14-5)6-2-10-3-7(6)9(12)13/h2-4,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUBKZBRKKYOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213996
Record name 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid

CAS RN

1096868-02-8
Record name 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096868-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-4-thiazolyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
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4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
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4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylic acid

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